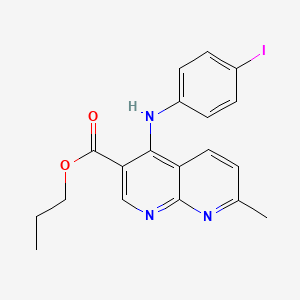

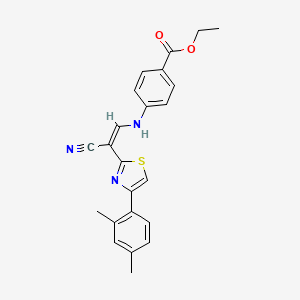

Propyl 4-((4-iodophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound Propyl 4-((4-iodophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate is a derivative of the [1,8]naphthyridine class, which is known for its potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, it is structurally related to the compounds discussed in the research. The [1,8]naphthyridines are of interest due to their diverse biological activities and their use in medicinal chemistry.

Synthesis Analysis

The synthesis of related 2,4-substituted [1,8]naphthyridines is described in the first paper, where 3-(2-Amino-5-methylpyridin-3-yl)-1-arylprop-2-yn-1-ones are used as precursors. These precursors are obtained through a Pd-catalyzed carbonylative coupling of 5-methyl-3-[2-(trimethylsilyl)ethynyl]pyridine-2-ylamine with aryl iodides in the presence of carbon monoxide. The resulting compounds then undergo a domino conjugate addition/annulation reaction to yield 4-heterosubstituted 2-aryl[1,8]naphthyridines with high efficiency . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of [1,8]naphthyridine derivatives is characterized by a fused ring system that can be modified at various positions to yield compounds with different properties. The presence of an amino group, as in the 4-position of the naphthyridine ring, is a common feature that can be used to introduce additional substituents, such as an iodophenyl group. The structural modifications can significantly influence the biological activity and binding affinity of these molecules to various targets .

Chemical Reactions Analysis

The chemical reactivity of [1,8]naphthyridine derivatives is influenced by the substituents present on the ring system. The amino group in the 4-position can participate in nucleophilic substitution reactions, allowing for further derivatization. Additionally, the presence of a carboxylate group may offer different reactive sites for esterification or amidation reactions, which can be utilized to synthesize a wide range of analogs with varying properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,8]naphthyridine derivatives are determined by their molecular structure. The presence of heteroatoms such as nitrogen in the ring system can affect the compound's electron distribution, polarity, and hydrogen bonding capacity. These factors can influence the solubility, stability, and overall reactivity of the compound. The iodine substituent on the phenyl ring can also impact the compound's reactivity, particularly in reactions involving halogen bonding or oxidative addition .

科学的研究の応用

Synthesis and Chemical Reactions

Research has demonstrated the compound's relevance in the synthesis of novel heterocyclic systems and its reactivity, which is critical for developing new chemical entities. For instance, one study outlined the transformation of similar compounds through Hofmann rearrangement and subsequent reactions to yield new heterocyclic systems with potential applications in material science and drug development (Deady & Devine, 2006).

Fluorescence and Spectroscopic Studies

Compounds structurally related to Propyl 4-((4-iodophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate have been explored for their fluorescent properties. These studies are crucial for the development of new fluorescent probes and materials, which have wide-ranging applications in bioimaging, diagnostics, and material science (Nalder et al., 2016).

Antibacterial Activity

In silico evaluation of structurally similar compounds has revealed potential antibacterial properties. Computational models predicted their effectiveness against specific bacterial proteins, which could inform the development of new antibacterial agents. This line of research is pivotal in addressing the global challenge of antibiotic resistance (Figueredo et al., 2020).

DNA Interaction Studies

Further research has delved into the interactions between similar naphthyridine derivatives and DNA. Such studies are fundamental for the design of new therapeutic agents and the understanding of molecular mechanisms underlying drug-DNA interactions, which could lead to advancements in cancer therapy and molecular biology (Kurt et al., 2020).

Safety and Hazards

将来の方向性

The study of naphthyridine derivatives is an active area of research due to their potential biological activities . The introduction of different functional groups, such as the iodophenylamino and carboxylate groups in this compound, could lead to new properties and activities, warranting further investigation .

特性

IUPAC Name |

propyl 4-(4-iodoanilino)-7-methyl-1,8-naphthyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18IN3O2/c1-3-10-25-19(24)16-11-21-18-15(9-4-12(2)22-18)17(16)23-14-7-5-13(20)6-8-14/h4-9,11H,3,10H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAORTMQRMVFMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)I)C=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18IN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008477.png)

![2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline](/img/structure/B3008478.png)

![1-[7-(Hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]prop-2-en-1-one](/img/structure/B3008480.png)

![(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B3008481.png)

![(2-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3008483.png)

![1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B3008487.png)

![Methyl {[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetate](/img/structure/B3008488.png)

![{(5Z)-4-oxo-2-thioxo-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B3008490.png)

![[1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol](/img/structure/B3008496.png)